Cas no 2172022-03-4 (3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropanamide)

3-Amino-3-(3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide is a heterocyclic compound featuring both morpholine and 1,2,4-oxadiazole moieties, which contribute to its potential as a versatile intermediate in medicinal chemistry and drug discovery. The presence of the amino and amide functional groups enhances its reactivity, enabling further derivatization for the synthesis of biologically active molecules. Its structural framework is particularly valuable in the development of protease inhibitors and kinase modulators due to the oxadiazole ring's electron-rich nature and hydrogen-bonding capabilities. This compound exhibits favorable solubility and stability under standard conditions, making it suitable for diverse synthetic applications. Its precise molecular architecture offers opportunities for targeted modifications in pharmaceutical research.
3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropanamide structure
2172022-03-4 structure
Product name:3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropanamide
CAS No:2172022-03-4
MF:C9H15N5O3
MW:241.247101068497
CID:6224710
PubChem ID:165950964

3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropanamide
    • 2172022-03-4
    • EN300-1462402
    • 3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
    • Inchi: 1S/C9H15N5O3/c10-6(5-7(11)15)8-12-9(13-17-8)14-1-3-16-4-2-14/h6H,1-5,10H2,(H2,11,15)
    • InChI Key: GWYNANPWTHCEFU-UHFFFAOYSA-N
    • SMILES: O1CCN(C2=NOC(C(CC(N)=O)N)=N2)CC1

Computed Properties

  • Exact Mass: 241.11748936g/mol
  • Monoisotopic Mass: 241.11748936g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121Ų
  • XLogP3: -2

3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1462402-0.05g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
2172022-03-4
0.05g
$683.0 2023-05-24
Enamine
EN300-1462402-2.5g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
2172022-03-4
2.5g
$1594.0 2023-05-24
Enamine
EN300-1462402-10.0g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
2172022-03-4
10g
$3500.0 2023-05-24
Enamine
EN300-1462402-250mg
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
2172022-03-4
250mg
$708.0 2023-09-29
Enamine
EN300-1462402-100mg
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
2172022-03-4
100mg
$678.0 2023-09-29
Enamine
EN300-1462402-50mg
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
2172022-03-4
50mg
$647.0 2023-09-29
Enamine
EN300-1462402-10000mg
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
2172022-03-4
10000mg
$3315.0 2023-09-29
Enamine
EN300-1462402-0.1g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
2172022-03-4
0.1g
$715.0 2023-05-24
Enamine
EN300-1462402-0.25g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
2172022-03-4
0.25g
$748.0 2023-05-24
Enamine
EN300-1462402-5.0g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
2172022-03-4
5g
$2360.0 2023-05-24

Additional information on 3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropanamide

Professional Introduction to Compound with CAS No. 2172022-03-4 and Product Name: 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropanamide

The compound with the CAS number 2172022-03-4 and the product name 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropanamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a 1,2,4-oxadiazole core combined with an amino group and a morpholine substituent suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry. The 1,2,4-oxadiazole scaffold is particularly noteworthy for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This class of compounds has been extensively studied for their ability to modulate various enzymatic pathways and receptor interactions. The introduction of an amino group in the molecular structure enhances its potential as a pharmacophore by allowing for further functionalization and interaction with biological systems.

The morpholine moiety in the compound adds another layer of complexity and functionality. Morpholine derivatives are known for their stability and ability to form hydrogen bonds, which can be crucial for binding affinity and specificity. This structural feature makes 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropanamide a compelling candidate for drug discovery efforts aimed at developing new therapeutic agents.

Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The 1,2,4-oxadiazole core has been particularly investigated for its role in inhibiting key enzymes involved in cancer progression. For instance, derivatives of this scaffold have shown promise in targeting tyrosine kinases and other signaling molecules that are critical in tumor growth and metastasis. The combination of these structural elements in 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropanamide suggests potential applications in oncology research.

Moreover, the amino group in the molecule provides a site for further chemical modification, enabling the synthesis of analogs with tailored biological activities. This flexibility is particularly valuable in drug development pipelines where optimizing potency and selectivity is paramount. The morpholine substituent also contributes to the compound's solubility and bioavailability, which are critical factors in determining its pharmacokinetic profile.

Current research trends indicate that multicomponent reactions (MCRs) are becoming increasingly important in the synthesis of complex heterocyclic compounds. The preparation of 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropanamide likely involves such reactions, which offer efficient routes to novel molecular architectures. These synthetic strategies are favored for their ability to generate diverse libraries of compounds rapidly and cost-effectively.

The biological evaluation of this compound is expected to reveal its potential as a lead molecule for drug development. Initial studies may focus on assessing its interactions with target proteins and enzymes using computational modeling and experimental techniques such as surface plasmon resonance (SPR) or X-ray crystallography. Such studies will provide insights into its binding mode and affinity, which are essential for optimizing its therapeutic efficacy.

Given the growing interest in targeted therapy approaches, 3-amino-3-(morpholin-4-yl)-1,2,4 oxadiazol -5 -ylpropanamide could serve as a valuable tool in developing precision medicine strategies. Its unique structural features make it well-suited for modulating specific biological pathways implicated in various diseases. Further preclinical studies will be necessary to evaluate its safety profile and pharmacological activity before considering clinical trials.

The role of computational chemistry in drug discovery cannot be overstated. Advanced modeling techniques are being employed to predict the biological behavior of new compounds like 3-amino -3 ( morpholin - 4 - yl ) - 1 , 2 , 4 ox adiaz ol -5 - yl pro pan amide before they are synthesized. These methods include molecular dynamics simulations, quantum mechanical calculations, and machine learning algorithms that can identify promising candidates based on their structural properties.

In conclusion, 2172022 -03 - 4 21720220344 represents an exciting development in pharmaceutical chemistry with significant potential for therapeutic applications . Its unique structural features , including the presence of a 1 , 2 , 4 ox adiaz ole core , an amino group , and a morpholine substituent , make it a compelling candidate for further research . As our understanding of biological systems continues to evolve , compounds like this one will play an increasingly important role in addressing complex medical challenges . p >

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